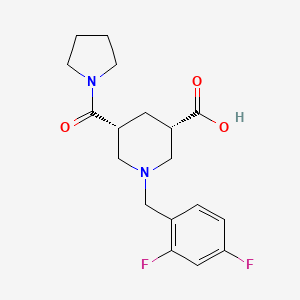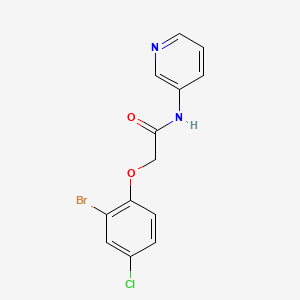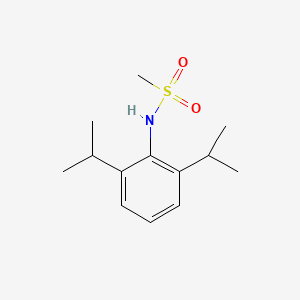![molecular formula C14H20N2O4 B5381739 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol](/img/structure/B5381739.png)
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as SPI-62, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves its ability to inhibit the activity of several enzymes, including caspases and proteases. These enzymes play important roles in a variety of cellular processes, including apoptosis and inflammation. By inhibiting these enzymes, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol can modulate the immune response, inhibit cancer cell growth, and protect neurons from damage.
Biochemical and Physiological Effects
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have a variety of biochemical and physiological effects, including the inhibition of caspases and proteases, the modulation of the immune response, the inhibition of cancer cell growth, and the protection of neurons from damage. These effects make 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol a promising candidate for further investigation in a variety of scientific fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol in lab experiments is its ability to selectively inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is its potential toxicity, which must be carefully monitored in any experiments involving living cells or organisms.
Zukünftige Richtungen
There are several potential future directions for research involving 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. One area of focus could be the development of more specific and potent inhibitors of caspases and proteases, based on the structure of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. Another area of focus could be the investigation of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol as a potential treatment for autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol and its potential interactions with other compounds and pathways in the body.
Conclusion
In conclusion, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, also known as 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, is a promising compound for scientific research due to its ability to selectively inhibit specific enzymes and its potential applications in immunology, oncology, and neurology. Further research is needed to fully understand the mechanisms of action and potential applications of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, but its unique structure and biochemical effects make it a promising candidate for future investigation.
Synthesemethoden
The synthesis of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves several steps, including the condensation of 3-hydroxypropanal with isoxazole-5-carboxylic acid, followed by the addition of 8-azaspiro[4.5]decane-7,9-dione and subsequent reduction with sodium borohydride. The resulting compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been studied for its potential applications in a variety of scientific fields, including immunology, oncology, and neurology. In immunology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to inhibit the activity of several enzymes involved in the immune response, making it a potential therapeutic target for autoimmune diseases. In oncology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancers. In neurology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-[3-(1-oxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-12-10-11(20-15-12)2-3-13(18)16-7-5-14(6-8-16)4-1-9-19-14/h10H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWTHGXRCQUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC(=O)NO3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5381657.png)
![N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)
![(3aS*,6aS*)-2-allyl-5-(1-ethylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5381673.png)
![1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5381680.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5381696.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5381703.png)
![4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5381718.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381721.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5381733.png)
![4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)
